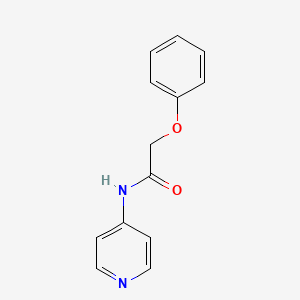

2-phenoxy-N-(pyridin-4-yl)acetamide

Description

Contextualization within Amidopyridine and Phenoxyacetamide Compound Classes

The chemical architecture of 2-phenoxy-N-(pyridin-4-yl)acetamide is a hybrid of two pharmacologically relevant motifs.

The phenoxyacetamide moiety is recognized as a significant pharmacophore, with its derivatives demonstrating a wide spectrum of biological activities. nih.govresearchgate.net Research has extensively documented the therapeutic potential of this class, which includes anti-inflammatory, analgesic, anti-mycobacterial, and anticancer properties. nih.gov The flexibility of the phenoxyacetamide structure allows for modifications that can enhance its pharmacological characteristics, making it a frequent target in drug design and synthesis. researchgate.net In recent years, derivatives have also been investigated through in-silico studies as potential inhibitors of the SARS-CoV-2 main protease. nih.gov

The amidopyridine portion, specifically the 4-aminopyridine (B3432731) structure, is also well-established in medicinal science. Aminopyridine derivatives are key precursors in the synthesis of various heterocyclic compounds and are known to possess antibacterial, anticancer, and anti-inflammatory activities. nih.gov The parent compound, 4-Aminopyridine, is a known potassium channel blocker used as a therapeutic agent to improve walking in patients with multiple sclerosis. wikipedia.org Amide derivatives based on the 4-aminopyridine scaffold have been synthesized and evaluated as potential dual inhibitors for enzymes implicated in cancer, such as tissue non-specific alkaline phosphatase and ecto-5'-nucleotidase. nih.gov

The combination of these two classes in this compound creates a molecule with a rich potential for biological interaction, drawing from the established activities of its constituent parts.

Table 1: Reported Biological Activities of Parent Compound Classes

| Compound Class | Reported Biological Activities |

|---|---|

| Phenoxyacetamide Derivatives | Anti-inflammatory, Analgesic, Antimycobacterial, Anticancer, Antiviral, Acetylcholinesterase Inhibition. nih.govresearchgate.netnih.gov |

| Amidopyridine Derivatives | Antibacterial, Anticancer, Anti-inflammatory, Potassium Channel Blockade, Enzyme Inhibition. nih.govwikipedia.orgnih.gov |

Historical Trajectories of this compound in Scientific Literature

While this compound is a known chemical entity, its specific historical development is not marked by singular, prominent publications. Instead, its presence in the scientific literature is contextualized by the broader exploration of related, often more complex, analogues. The synthesis of such compounds generally involves creating an amide bond between a phenoxyacetic acid derivative and an aminopyridine. nih.gov

Research into structurally similar molecules highlights the utility of the core 2-phenoxy-N-(pyridin-yl)acetamide scaffold:

Neuroimaging: A related compound, N-(2-hydroxybenzyl)-N-(4-phenoxypyridin-3-yl)acetamide, has been documented as a precursor for a carbon-11 (B1219553) labeled radioligand used in Positron Emission Tomography (PET) imaging of peripheral benzodiazepine (B76468) receptors in the brain. nucmedcor.com

Anticancer Research: Complex derivatives incorporating the phenoxy and pyridin-yl-acetamide linkage have been synthesized and investigated for their potential as anticancer agents. For example, novel substituted phenoxy derivatives of 2-Chloro-N-{5-[2-(4-MethoxyPhenyl)-Pyridin-3-yl]- nih.govnih.govmdpi.comThiadiazol-2-yl}-Acetamides have been studied for their cytotoxic effects on human leukemic cell lines. researchgate.net

These examples demonstrate that while the parent compound itself has not been the primary focus, its fundamental structure has served as a building block in the development of specialized chemical probes and potential therapeutics.

Current Research Gaps and Emerging Avenues for this compound Investigations

The most significant research gap identified in the current literature is the lack of specific pharmacological data for this compound itself. Most studies advance directly to more complex, substituted derivatives, leaving the biological activity profile of the parent scaffold uncharacterized. This gap presents several clear opportunities for future investigation.

Fundamental Biological Screening: A primary avenue for research is to conduct comprehensive in-vitro screening of this compound against a panel of biological targets. Based on the activities of its parent classes, this could include assays for anti-inflammatory, anticancer, antimicrobial, and neurological activity.

In Silico Target Prediction: Computational methods, such as inverse docking and pharmacophore modeling, could be employed to predict potential biological targets. As has been done for other phenoxyacetamides against SARS-CoV-2, such studies could efficiently guide subsequent wet-lab experiments. nih.gov

Oncological Evaluation: Given that derivatives of both phenoxyacetamide and 4-aminopyridine have shown anticancer potential, nih.govmdpi.com a direct investigation of this compound against various cancer cell lines (e.g., liver, breast, pancreatic) is a logical and promising research direction. mdpi.comresearchgate.net

Neuropharmacological Profiling: The established use of 4-aminopyridine in multiple sclerosis wikipedia.org and the development of related structures for PET imaging of brain receptors nucmedcor.com suggest that the compound warrants investigation for its effects on the central nervous system, including its potential to modulate ion channels or receptors.

Significance of Investigating this compound for Preclinical Therapeutic Research

The investigation of this compound holds considerable significance for preclinical research, primarily due to its identity as a versatile chemical scaffold.

The molecule serves as an ideal starting point for lead generation in drug discovery. Its structure, combining two proven pharmacophores, presents a rich template for systematic chemical modification. nih.govresearchgate.net By synthesizing a library of derivatives with substitutions on the phenoxy or pyridine (B92270) rings, researchers can conduct detailed Structure-Activity Relationship (SAR) studies to optimize potency and selectivity for a desired biological target.

Furthermore, the hybrid nature of the compound raises the possibility of developing agents with dual or multi-target activity. Such compounds can offer advantages in treating complex diseases, and related 4-aminopyridine amides have already been identified as dual enzyme inhibitors. nih.gov Investigating whether this compound or its derivatives can modulate multiple pathways simultaneously is a key area of preclinical interest.

The broad range of potential applications—from oncology to neurology and infectious diseases—makes this compound an economical and scientifically valuable candidate for broad-based screening programs. Its relatively simple structure facilitates synthesis, allowing for the efficient generation of analogues for preclinical evaluation. nih.gov Establishing the foundational biological profile of this core molecule is a critical first step in unlocking its full therapeutic potential.

Table 2: Examples of Structurally Related Compounds in Literature

| Compound | Area of Research | Reference |

|---|---|---|

| N-(2-hydroxybenzyl)-N-(4-phenoxypyridin-3-yl)acetamide | PET Imaging Ligand Precursor | nucmedcor.com |

| 4-Aminopyridine based amide derivatives | Dual Enzyme Inhibition (Anticancer) | nih.gov |

| 2-[4-(4-chlorobenzoyl)phenoxy]-2-methyl-N-(pyridin-3-yl)propenamide | Synthesis and Glioblastoma Research | nih.gov |

| Substituted 2-Chloro-N-{pyridin-3-yl]- nih.govnih.govmdpi.comThiadiazol-2-yl}-Acetamides | In-vitro Anticancer Properties | researchgate.net |

Properties

IUPAC Name |

2-phenoxy-N-pyridin-4-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c16-13(15-11-6-8-14-9-7-11)10-17-12-4-2-1-3-5-12/h1-9H,10H2,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGEUSIXVLJZESY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24805233 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthetic Methodologies and Strategic Diversification of 2 Phenoxy N Pyridin 4 Yl Acetamide and Its Analogues

Established Synthetic Pathways for 2-phenoxy-N-(pyridin-4-yl)acetamide

The formation of the central amide bond in this compound is the key step in its synthesis. Traditional methods largely revolve around the reaction of a phenoxyacetic acid derivative with pyridin-4-amine.

Direct Amidation Reactions via Phenoxyacetic Acid Derivatives

A fundamental approach to synthesizing this compound involves the direct condensation of phenoxyacetic acid with pyridin-4-amine. This reaction typically requires the activation of the carboxylic acid group of phenoxyacetic acid to facilitate the nucleophilic attack by the amino group of pyridin-4-amine. This can be achieved by converting the carboxylic acid to a more reactive species, such as an acyl chloride or by using a coupling agent. For instance, phenoxyacetic acid can be treated with thionyl chloride (SOCl₂) to form phenoxyacetyl chloride, which then readily reacts with pyridin-4-amine to yield the desired amide.

A general scheme for this process is as follows:

Activation of Phenoxyacetic Acid: Phenoxyacetic acid is reacted with a chlorinating agent like thionyl chloride or oxalyl chloride to produce phenoxyacetyl chloride.

Amidation: The resulting phenoxyacetyl chloride is then reacted with pyridin-4-amine in the presence of a base to neutralize the hydrochloric acid byproduct, affording this compound.

Coupling Reactions Involving Pyridin-4-amine and Activated Phenoxyacetic Acid Precursors

Modern synthetic chemistry offers a variety of coupling reagents that facilitate amide bond formation under milder conditions and often with higher yields and purities. peptide.comsigmaaldrich.com These reagents activate the carboxylic acid in situ, creating a highly reactive intermediate that is then readily attacked by the amine.

Commonly used coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), as well as phosphonium-based reagents like BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), and aminium/uronium-based reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). peptide.comsigmaaldrich.combachem.com

The general procedure involves mixing phenoxyacetic acid, pyridin-4-amine, a coupling reagent, and a non-nucleophilic base (such as triethylamine (B128534) or diisopropylethylamine) in an appropriate solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). The choice of coupling reagent can be critical for optimizing the reaction, especially when dealing with sensitive functional groups. sigmaaldrich.com For instance, HATU is known for its high efficiency and ability to suppress racemization in chiral substrates. sigmaaldrich.combachem.com

| Coupling Reagent | Type | Byproducts | Key Features |

| DCC | Carbodiimide | Dicyclohexylurea (DCU) | Inexpensive, but DCU is poorly soluble. bachem.com |

| EDC | Carbodiimide | Water-soluble urea | Byproduct easily removed by aqueous workup. peptide.com |

| HBTU/TBTU | Aminium/Uronium | Soluble in water and organic solvents | Popular for solid-phase synthesis, fast reactions. bachem.com |

| HATU | Aminium/Uronium | Soluble byproducts | Highly efficient, low racemization, good for difficult couplings. sigmaaldrich.combachem.com |

| PyBOP | Phosphonium | Soluble byproducts | Effective for both solution and solid-phase synthesis. sigmaaldrich.com |

Multicomponent Reactions for this compound Core Formation

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer an efficient alternative for constructing complex molecules like this compound. While specific MCRs for this exact compound are not extensively documented, related acetamide (B32628) derivatives have been synthesized using such strategies. nih.gov An example of a relevant MCR is the Ugi reaction, which typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide.

A hypothetical Ugi-type approach for a related scaffold could involve:

A suitable aldehyde.

Pyridin-4-amine.

Phenoxyacetic acid.

An appropriate isocyanide.

This would lead to a more complex analogue, but highlights the potential of MCRs for rapid library generation around the this compound core.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound, while minimizing side reactions and the formation of impurities. Key parameters that can be adjusted include the choice of solvent, temperature, reaction time, and the stoichiometry of the reactants and reagents.

For coupling reactions, the choice of base is also important. While tertiary amines like triethylamine are common, sterically hindered bases such as diisopropylethylamine (DIPEA) can sometimes be advantageous in preventing side reactions. The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to carbodiimide-mediated couplings can suppress racemization and improve reaction rates. peptide.com

A systematic approach to optimization might involve screening different combinations of coupling reagents, bases, and solvents to identify the ideal conditions. For instance, a study on the synthesis of N-phenylacetamide derivatives found that the choice of base could significantly impact the yield. iosrphr.org

Advanced Synthetic Approaches to this compound and Related Scaffolds

To improve upon traditional synthetic methods, researchers have explored advanced techniques that can offer benefits such as faster reaction times, higher yields, and more environmentally friendly processes.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations, including amide bond formation. iosrphr.orgirjmets.comresearchgate.net The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles. iosrphr.orgresearchgate.net

In the context of this compound synthesis, a microwave-assisted approach would involve placing a mixture of phenoxyacetic acid, pyridin-4-amine, and a suitable coupling agent in a sealed vessel and exposing it to microwave irradiation. The rapid and uniform heating provided by microwaves can significantly enhance the reaction rate. irjmets.com Studies on the synthesis of other acetamide derivatives have demonstrated the effectiveness of this technique, often resulting in excellent yields in a fraction of the time required for conventional heating. iosrphr.orgresearchgate.net

| Method | Typical Reaction Time | Key Advantages |

| Conventional Heating | Hours to Days | Well-established, simple equipment. |

| Microwave-Assisted Synthesis | Minutes to Hours | Rapid reaction rates, higher yields, cleaner reactions. iosrphr.orgresearchgate.net |

This approach not only accelerates the synthesis but also aligns with the principles of green chemistry by reducing energy consumption and potentially minimizing the use of solvents.

Catalytic Approaches (e.g., Metal-Catalyzed Amidation)

The formation of the amide bond between phenoxyacetic acid and 4-aminopyridine (B3432731) is a key step in the synthesis of this compound. While traditional methods may involve the use of stoichiometric coupling reagents, modern catalytic approaches offer improved efficiency, milder reaction conditions, and reduced waste. Metal-catalyzed amidation reactions, in particular, have emerged as powerful tools for the synthesis of N-aryl amides.

Copper and palladium-based catalytic systems are commonly employed for C-N cross-coupling reactions. For instance, copper-catalyzed Ullmann-type couplings or palladium-catalyzed Buchwald-Hartwig amidation reactions can be adapted for the synthesis of this compound. These reactions typically involve the coupling of an amine with a carboxylic acid derivative, such as an acyl chloride or an ester.

In a typical copper-catalyzed approach, a copper(I) or copper(II) salt is used as the catalyst, often in the presence of a ligand to facilitate the reaction. The choice of ligand, solvent, and base can significantly influence the reaction yield and selectivity. While specific data for the direct copper-catalyzed synthesis of this compound is not extensively reported in the literature, data from analogous systems, such as the synthesis of N-aryl amides, can provide valuable insights. For example, the synthesis of N-[4-({2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioyl}amino)phenyl]acetamide and its subsequent complexation with copper(II) acetate (B1210297) demonstrates the compatibility of pyridinyl-acetamide scaffolds with copper-based reagents. mdpi.com

Similarly, palladium-catalyzed amidation offers a versatile route. A mild and efficient palladium-catalyzed intermolecular aminoamidation of alkenes has been developed, showcasing the utility of palladium in forming substituted indolines, tetrahydroisoquinolines, and pyrrolidines. nih.gov While this specific methodology is for a different class of compounds, the underlying principles of palladium-catalyzed C-N bond formation are applicable.

Metal-free catalytic systems are also gaining traction. For instance, a transition-metal-free strategy for the synthesis of N-aryl amides has been developed using aryltriazenes and acetonitrile, with a Brønsted acidic ionic liquid as a promoter. chemrxiv.org This approach offers an environmentally benign alternative to traditional metal-catalyzed methods.

| Catalyst System | Substrates | Conditions | Yield (%) | Reference |

| Copper(II) acetate | N-[4-({2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioyl}amino)phenyl]acetamide and Copper(II) acetate | Ethanol, reflux, 1h | 92 | mdpi.com |

| Palladium Catalyst | Alkenes and Amines | Mild conditions | Good to Excellent | nih.gov |

| Brønsted acidic ionic liquid | Aryltriazenes and Acetonitrile | Ambient temperature | 54 | chemrxiv.org |

Table 1: Examples of Catalytic Systems for Amide Bond Formation

Flow Chemistry Applications in this compound Synthesis

Flow chemistry has emerged as a transformative technology in chemical synthesis, offering advantages such as enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. europa.eu The synthesis of this compound can be readily adapted to a continuous flow process.

In a typical flow setup, solutions of phenoxyacetyl chloride and 4-aminopyridine would be pumped through separate channels to a mixing point and then into a heated reactor coil. The residence time in the reactor can be precisely controlled by adjusting the flow rate and the reactor volume, allowing for optimization of the reaction conditions to maximize yield and purity. The continuous removal of the product from the reactor minimizes the formation of byproducts and allows for in-line purification.

The application of flow chemistry has been successfully demonstrated for the synthesis of various N-aryl amides and related heterocyclic compounds. For example, a continuous flow synthesis of imidazopyridines has been reported, which involves an acid-catalyzed condensation followed by scavenging of excess reagents using a polymer-supported scavenger. nih.gov Another example is the telescoped flow process for the synthesis of N-aryl pyrazoles from anilines, which minimizes the accumulation of hazardous intermediates. goflow.at

| Product | Flow Reactor Type | Key Parameters | Throughput/Yield | Reference |

| Imidazopyridines | Packed-bed reactor | 120 °C, 25 min residence time | Not specified | nih.gov |

| N-Aryl Pyrazoles | PFA reactor coils | -50 °C to 30 °C, various residence times | 84% yield (telescoped) | goflow.at |

| α-aryl-α-aminophosphonates | Continuous flow microwave reactor | Simple alcohol solvent, catalyst-free | ~90% yield | grafiati.com |

Table 2: Examples of Flow Chemistry Applications in Heterocyclic Synthesis

Isotopic Labeling Strategies for this compound in Research Applications

Isotopic labeling of this compound with stable isotopes such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C) is a valuable tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as internal standards in quantitative mass spectrometry.

Deuterium labeling can be achieved through several methods. One common approach is hydrogen isotope exchange (HIE), where hydrogen atoms in the molecule are replaced with deuterium from a deuterium source, such as deuterium oxide (D₂O) or deuterium gas (D₂), often in the presence of a catalyst. grafiati.com For this compound, specific C-H bonds on the phenoxy or pyridinyl rings could be targeted for deuteration. The choice of catalyst and reaction conditions can influence the position and extent of deuterium incorporation. nih.gov

Carbon-13 labeling typically involves the use of a ¹³C-labeled starting material in the synthesis. For example, ¹³C-labeled phenoxyacetic acid or ¹³C-labeled 4-aminopyridine could be used to introduce the isotope into the desired position in the final molecule. A strategy for carbon isotope labeling of β-amino acid derivatives has been reported, which involves the carbonylation of azanickellacycles with ¹³C-labeled carbon monoxide.

The selection of the isotopic labeling strategy depends on the specific research question and the desired position of the label.

| Isotope | Labeling Method | Precursor/Reagent | Application | Reference |

| Deuterium (²H) | Hydrogen Isotope Exchange | D₂O, D₂ gas | Metabolic studies, Pharmacokinetics | grafiati.comnih.gov |

| Carbon-13 (¹³C) | Synthetic incorporation | ¹³C-labeled starting materials | Mechanistic studies, NMR analysis |

Table 3: General Isotopic Labeling Strategies

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally sustainable and economically viable processes. Key principles include the use of renewable feedstocks, the selection of safer solvents, the use of catalysts instead of stoichiometric reagents, and the minimization of waste.

The choice of solvent is another critical aspect of green chemistry. Water is an ideal green solvent due to its abundance, low cost, and non-toxic nature. nsf.gov While the solubility of organic reactants in water can be a challenge, the use of co-solvents or phase-transfer catalysts can often overcome this limitation. A sustainable approach to amide bond formation via C-O bond cleavage of simple esters in water has been reported, which is metal-free, additive-free, and base-free. chemrxiv.org

The use of recyclable catalysts is another important green chemistry principle. For example, a green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizes pyridine-2-carboxylic acid as a recyclable and sustainable catalyst. nih.gov Similarly, a copper-chitosan catalyst has been used for the synthesis of amides, which can be easily recovered and reused. researchgate.net

| Green Chemistry Principle | Application in Amide Synthesis | Example | Reference |

| Multicomponent Reactions | One-pot synthesis of pyridine (B92270) derivatives | Microwave-assisted reaction in ethanol | nsf.gov |

| Use of Green Solvents | Amidation reaction in water | Metal-free, additive-free, base-free amidation of esters | chemrxiv.org |

| Recyclable Catalysts | Synthesis of amides using a recoverable catalyst | Copper-chitosan catalyzed amidation | researchgate.net |

| Atom Economy | High atom economy synthesis of chromene derivatives | Use of a dual acid-base catalyst | nih.gov |

Table 4: Application of Green Chemistry Principles in Amide Synthesis

Biological Activity Spectrum and Preclinical Pharmacological Investigations of 2 Phenoxy N Pyridin 4 Yl Acetamide

Investigation of 2-phenoxy-N-(pyridin-4-yl)acetamide in Diverse Preclinical Models

Mammalian Cell Line Models (e.g., primary cell cultures, immortalized cell lines):No research could be located that describes the use of this compound in studies involving mammalian cell lines. Therefore, no data on its effects on cell viability, proliferation, or other cellular parameters are available.

The absence of publicly accessible data prevents the creation of a detailed scientific article and accompanying data tables as requested. The biological activity and preclinical pharmacological profile of this compound remain uncharacterized in the public scientific record. Further original research would be required to elucidate the potential biological effects of this compound.

Genetically Engineered Cell Lines for Target Validation

Currently, there is no publicly available scientific literature detailing the use of genetically engineered cell lines for the specific purpose of validating the molecular targets of this compound. While the use of such cell lines is a common strategy in modern drug discovery to elucidate the mechanism of action of novel compounds, specific studies involving this particular chemical entity have not been reported.

Advanced 3D Cell Culture Models (e.g., spheroids, organoids)

The application of advanced 3D cell culture models, such as spheroids or organoids, in the investigation of this compound has not been documented in the available scientific literature. Although 3D culture systems are increasingly utilized to create more physiologically relevant in vitro models for assessing drug efficacy and toxicity, their specific use in the context of this compound has not been described in published research. nih.govresearchgate.netresearcher.lifefrontiersin.orgnih.gov

Comparative Pharmacological Profiling of this compound with Reference Compounds

A comprehensive comparative pharmacological profiling of this compound against established reference compounds is not available in the current body of scientific literature. Such studies are crucial for characterizing the selectivity, potency, and potential therapeutic advantages of a new chemical entity. However, no data from such comparative analyses for this specific compound have been published.

In Vivo Preclinical Pharmacological Investigations of this compound

Detailed in vivo preclinical pharmacological investigations for this compound are not described in the available scientific research. The broader class of phenoxy acetamide (B32628) derivatives has been investigated for various pharmacological activities. nih.govresearchgate.net However, specific data pertaining to the in vivo evaluation of this compound is not present in the public domain.

Efficacy Evaluation in Established Animal Models of Disease (e.g., inflammation, neurodegeneration, metabolic disorders)

There are no published studies on the efficacy evaluation of this compound in established animal models of any disease, including but not limited to inflammation, neurodegeneration, or metabolic disorders. While related compounds have been assessed in various disease models, specific in vivo efficacy data for the requested compound is absent from the scientific literature.

Pharmacodynamic Biomarker Analysis in Preclinical Animal Studies

No information is available in the scientific literature regarding the analysis of pharmacodynamic biomarkers in preclinical animal studies of this compound. The identification and measurement of pharmacodynamic biomarkers are essential for demonstrating target engagement and understanding the dose-response relationship of a compound in vivo. However, such studies have not been reported for this specific molecule.

Proof-of-Concept Studies in Relevant Zoological Models

There is no evidence in the published scientific literature of any proof-of-concept studies being conducted for this compound in relevant zoological models. These studies are a critical step in the drug development process to establish the preliminary efficacy and therapeutic potential of a compound in a living organism. For this particular compound, such data is not currently available.

Structure Activity Relationship Sar and Rational Molecular Design of 2 Phenoxy N Pyridin 4 Yl Acetamide Derivatives

Elucidation of Key Pharmacophoric Elements within the 2-phenoxy-N-(pyridin-4-yl)acetamide Scaffold

The this compound scaffold is comprised of three key pharmacophoric elements: the phenoxy ring, the central amide linker, and the pyridin-4-yl moiety. The spatial arrangement and electronic properties of these groups are critical for molecular interactions with biological targets.

The phenoxy ring often serves as a crucial hydrophobic region, engaging in van der Waals interactions or π-π stacking with aromatic residues within a binding pocket. Its oxygen atom can also act as a hydrogen bond acceptor. The amide linker is a rigid and planar unit that plays a significant role in orienting the two aromatic rings. The amide's carbonyl oxygen and N-H group are potent hydrogen bond acceptors and donors, respectively, forming key interactions that anchor the molecule to its target. The pyridin-4-yl moiety provides a basic nitrogen atom that can participate in hydrogen bonding or ionic interactions, which can be pivotal for both affinity and selectivity. The position of the nitrogen atom in the pyridine (B92270) ring is critical, as demonstrated in related series where shifting the nitrogen can drastically alter activity.

Systematic Structural Modifications and their Impact on Biological Activity

Systematic modifications of the this compound scaffold have provided valuable insights into its SAR.

Substituent Effects on the Phenoxy Ring

The introduction of various substituents on the phenoxy ring can significantly modulate the biological activity of the compound by altering its steric and electronic properties. The nature, size, and position of these substituents are all critical factors.

For instance, in related series of phenoxyacetamide derivatives, the addition of electron-withdrawing groups such as halogens or trifluoromethyl groups can enhance activity. Conversely, the introduction of bulky substituents may lead to a decrease in potency due to steric hindrance. The position of the substituent is also crucial, with para-substitution often being favored.

Table 1: Effect of Phenoxy Ring Substituents on Biological Activity

| Compound ID | Substituent (R) | Position | Relative Activity |

|---|---|---|---|

| 1a | H | - | 1.0 |

| 1b | 4-Cl | para | 5.2 |

| 1c | 4-CH3 | para | 2.8 |

| 1d | 2-F | ortho | 1.5 |

| 1e | 4-OCH3 | para | 3.1 |

Note: The data presented in this table is illustrative and based on general findings in related compound series.

Modifications to the Pyridine Ring Moiety

Modifications to the pyridine ring can influence the compound's basicity, solubility, and ability to form hydrogen bonds. Introducing substituents on the pyridine ring can fine-tune its electronic properties and steric profile. Studies on analogous compounds have shown that the presence of groups like methoxy (B1213986) or hydroxyl can enhance antiproliferative activity. mdpi.com However, the addition of bulky groups or halogens to the pyridine ring has been observed to decrease activity in some cases. mdpi.com

Table 2: Influence of Pyridine Ring Modifications on Biological Activity

| Compound ID | Modification | Relative Activity |

|---|---|---|

| 2a | Unsubstituted Pyridine | 1.0 |

| 2b | 2-Methylpyridine | 0.8 |

| 2c | 3-Hydroxypyridine | 2.1 |

| 2d | 2,6-Dimethylpyridine | 0.5 |

Note: The data presented in this table is illustrative and based on general findings in related compound series.

Alterations and Bioisosteric Replacements at the Amide Linker

The amide linker is a critical determinant of the molecule's conformation. Bioisosteric replacement of the amide bond is a common strategy to improve pharmacokinetic properties, such as metabolic stability, without compromising biological activity. nih.govchemrxiv.org

Table 3: Bioisosteric Replacements of the Amide Linker

| Compound ID | Linker | Metabolic Stability (t1/2, min) | Relative Activity |

|---|---|---|---|

| 3a | Amide | 30 | 1.0 |

| 3b | 1,2,4-Oxadiazole | 90 | 0.9 |

| 3c | 1,3,4-Oxadiazole | 85 | 0.85 |

| 3d | 1,2,3-Triazole | 120 | 1.1 |

Note: The data presented in this table is illustrative and based on general findings in related compound series.

Exploration of Chiral Centers and Stereoisomeric Effects (if applicable)

The introduction of a chiral center, for instance by adding a methyl group to the methylene (B1212753) bridge of the acetamide (B32628) moiety, would result in two stereoisomers. While specific studies on the stereoisomeric effects for this compound are not extensively documented in the provided context, it is a common principle in medicinal chemistry that different enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles. The differential interactions of each enantiomer with a chiral biological target would necessitate a stereoselective synthesis and evaluation to identify the more active isomer.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound analogues, a QSAR model could be developed to predict the activity of novel derivatives and guide further synthesis.

The process would involve calculating a variety of molecular descriptors for a training set of compounds with known activities. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms like support vector machines (SVM) or neural networks would then be employed to build the QSAR model. nih.gov A robust QSAR model, once validated, can be a powerful predictive tool to prioritize the synthesis of compounds with the highest probability of exhibiting the desired biological effect, thereby accelerating the drug discovery process.

De Novo Design Principles for Novel this compound Scaffolds with Optimized Activity

De novo design, or "from the beginning" design, represents a computational and rational approach to creating novel molecular scaffolds with desired biological activities. For this compound, this strategy focuses on the computational modeling and synthesis of new derivatives that exhibit enhanced potency and optimized pharmacological profiles. The core principle involves retaining the essential pharmacophoric features of the this compound framework while introducing strategic modifications to improve target engagement and other drug-like properties.

A key aspect of the de novo design of derivatives based on this scaffold involves the strategic introduction of various chemical moieties to explore and exploit the chemical space around the core structure. Computational modeling plays a pivotal role in this process, allowing for the prediction of how different structural modifications will affect the molecule's interaction with its biological target. For instance, in the design of related benzoyl-phenoxy-acetamide structures, computational approaches have been used to predict properties such as water solubility and central nervous system (CNS) penetration, which are critical for compounds targeting diseases of the brain. nih.gov

The introduction of pyridine moieties, a key feature of this compound, has been shown to be a valuable strategy in the rational design of related compounds. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, potentially forming crucial interactions with the target protein. The position of the nitrogen atom within the pyridine ring (e.g., pyridin-2-yl, pyridin-3-yl, or pyridin-4-yl) can significantly influence the binding affinity and selectivity of the compound. nih.govnih.gov

Systematic exploration of substitutions on both the phenoxy and pyridine rings is a fundamental principle of de novo design for this scaffold. This can involve the addition of various functional groups, such as methoxy or chloro groups, to different positions on the aromatic rings. These modifications can modulate the electronic properties, lipophilicity, and steric bulk of the molecule, thereby influencing its biological activity. For example, the presence of a methoxy group on the phenoxy ring has been noted in related structures. ontosight.ai

The following table illustrates examples of derivatives based on a related phenoxy-acetamide scaffold, highlighting the types of modifications that can be explored through de novo design principles.

| Compound ID | Base Scaffold | R Group (Phenoxy Ring) | R' Group (Amide) | Predicted Property/Activity |

| HR67 | 2-(4-(4-chlorobenzoyl)phenoxy)-2-methyl-N-(pyridin-3-yl)propenamide | 4-chlorobenzoyl | pyridin-3-yl | Antiglioblastoma potency |

| HR80 | 2-(4-(4-chlorobenzoyl)phenoxy)-2-methyl-N-(2-(pyridin-4-yl)ethyl)propenamide | 4-chlorobenzoyl | 2-(pyridin-4-yl)ethyl | Improved water solubility and CNS penetration |

| HR89 | 2-(4-(4-chlorobenzoyl)phenoxy)-2-methyl-N-(2-oxo-1,2-dihydropyridin-3-yl)propanamide | 4-chlorobenzoyl | 2-oxo-1,2-dihydropyridin-3-yl | Varied cytotoxicity |

This table is illustrative and based on derivatives of a related benzoyl-phenoxy-acetamide scaffold to demonstrate design principles. nih.govnih.gov

Mechanistic Elucidation and Molecular Target Identification of 2 Phenoxy N Pyridin 4 Yl Acetamide

Elucidation of Downstream Signaling Pathways and Networks Modulated by 2-phenoxy-N-(pyridin-4-yl)acetamide

High-Throughput Screening for Pathway Activation/Inhibition

High-throughput screening (HTS) is a critical methodology in drug discovery used to rapidly assess the biological or biochemical activity of a large number of compounds. nih.gov This process is essential for identifying which cellular pathways a compound might activate or inhibit. For instance, HTS assays can be designed to detect the inhibition of specific enzymes or the activation of cellular signaling cascades, such as those involved in inflammation like the NLRP3 inflammasome. nih.gov

Despite the utility of this technique, a thorough search of scientific databases and research articles indicates that This compound has not been the subject of a published high-throughput screening campaign. Consequently, there is no available data detailing its specific effects on cellular or biochemical pathways. Research on analogous structures, such as other phenoxy-phenyl derivatives, has sometimes originated from HTS hits targeting enzymes like acetyl-CoA carboxylase (ACC), but these findings are not directly applicable to the specific molecule . nih.gov

Binding Kinetics and Thermodynamics of this compound-Target Interactions

The study of binding kinetics (the rates of association and dissociation, kon and koff) and thermodynamics (the changes in enthalpy and entropy upon binding, ΔH and ΔS) is fundamental to understanding the affinity and nature of the interaction between a compound and its molecular target. These parameters provide deep insights into the stability of the drug-target complex and the driving forces behind the binding event. researchgate.net

Currently, there are no published studies detailing the binding kinetics or thermodynamic profile of This compound with any biological target. Such analyses are typically performed after a target has been identified and validated. Given the lack of target identification for this compound, kinetic and thermodynamic data remain uncharacterized.

For illustrative purposes, studies on other molecules, such as ligands for the metabotropic glutamate (B1630785) receptor 2, show how kinetic constants can be determined and how they correlate with a ligand's affinity and functional potency. researchgate.net However, no such data exists for this compound.

Allosteric Modulation versus Orthosteric Binding Mechanisms of this compound

A crucial aspect of pharmacology is determining whether a compound binds to the primary, or orthosteric, site of a protein—the same site as the endogenous ligand—or to a secondary, allosteric, site. nih.gov Orthosteric inhibitors directly compete with the natural substrate, while allosteric modulators bind elsewhere, inducing a conformational change that alters the protein's activity. nih.govresearchgate.net Allosteric modulators can offer advantages, including greater specificity, as allosteric sites are often less conserved across protein families than orthosteric sites. nih.govfrontiersin.org

The binding mechanism of This compound has not been elucidated. There is no experimental evidence to suggest whether it acts via an orthosteric or allosteric mechanism. Determining this would require complex experimental setups, including binding assays with and without the presence of a known orthosteric ligand and structural biology studies, none of which have been published for this specific compound.

Advanced Computational Approaches in the Study of 2 Phenoxy N Pyridin 4 Yl Acetamide

Molecular Docking and Dynamics Simulations of 2-phenoxy-N-(pyridin-4-yl)acetamide with Receptors and Enzymes

Molecular docking and dynamics simulations are powerful computational tools used to predict the binding orientation and affinity of a ligand to a target protein. For compounds related to the this compound scaffold, these methods have been instrumental in elucidating potential mechanisms of action and guiding structural modifications.

Studies on similar phenoxyacetanilide derivatives have utilized molecular docking to investigate their binding modes within the active sites of enzymes like cyclooxygenase-2 (COX-2). semanticscholar.org For instance, in a study of phenoxyacetanilide derivatives, the compound (2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]-N-(2-methylphenyl) acetamide) demonstrated a strong binding affinity to the COX-2 enzyme with a docking score of -8.9 Kcal/mol, which correlated with its in vivo anti-inflammatory and analgesic activities. semanticscholar.org Such studies reveal key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. semanticscholar.orgmdpi.com

Molecular dynamics simulations further refine the static picture provided by docking, offering insights into the conformational changes and stability of the complex over time. For example, simulations can assess whether a "sandwich-like" or an "extended" conformation of a ligand is more energetically favorable when bound to a target, with energy differences often in the range of 8-10 kcal/mol. mdpi.com These computational analyses are crucial for understanding the dynamic nature of molecular recognition and for the rational design of more potent and selective inhibitors.

| Compound Class | Target Enzyme | Example Docking Score (kcal/mol) | Key Finding |

|---|---|---|---|

| Phenoxyacetanilide Derivatives | COX-2 | -8.9 | Correlation between strong in silico binding affinity and in vivo anti-inflammatory activity. semanticscholar.org |

| 1,3,4-Oxadiazole Derivatives | COX-1 / COX-2 | Not specified | Substituent effects can alter binding affinity by 2-3 kcal/mol, influencing selectivity. mdpi.com |

In Silico Screening for Identification of Novel this compound Analogues and Chemotypes

In silico screening involves the computational evaluation of large compound libraries to identify molecules with a high probability of binding to a biological target. This approach has been successfully applied to scaffolds related to this compound to discover novel analogues with improved properties.

A notable example is the search for new anti-glioblastoma drugs, where extensive computational analyses were performed on benzoyl-phenoxy-acetamide (BPA) structures. nih.govnih.gov By introducing pyridine (B92270) moieties to the BPA scaffold, researchers were able to computationally screen for and later synthesize new candidates with improved chemopharmacological properties. nih.govnih.gov This screening process led to the identification of pyridine-derivatives of BPA with enhanced water solubility and a better-predicted ability to penetrate the central nervous system (CNS) compared to earlier derivatives. nih.govnih.gov This demonstrates how in silico screening can effectively triage vast chemical spaces to pinpoint promising new chemotypes for further development. nih.gov

Prediction of Pharmacokinetic Parameters for Research Design and Optimization of this compound

The success of a drug candidate is highly dependent on its pharmacokinetic profile, encompassing absorption, distribution, metabolism, and excretion (ADME). In silico tools are now routinely used to predict these properties early in the research process, allowing for the optimization of compound design and reducing late-stage failures. nih.gov

For derivatives of the phenoxy-acetamide scaffold, computational models have been used to predict key ADMET (ADME and toxicity) properties. In a study focused on developing anti-glioblastoma agents, computational tools predicted that introducing pyridine moieties into a benzoyl-phenoxy-acetamide structure would improve properties essential for a brain tumor drug. nih.gov The pyridine-containing analogues were predicted to have higher water solubility and enhanced CNS penetration. nih.gov Furthermore, the predicted metabolites of these compounds were also analyzed and found to have comparable or better water solubility and CNS penetration, with most being predicted as relatively safe. nih.gov All designed derivatives were found to be compliant with Lipinski's rule of five, indicating good "druggability" profiles. nih.gov

| Compound Series | Predicted Parameter | Computational Finding | Significance |

|---|---|---|---|

| Pyridine-derivatives of BPA (e.g., HR89, HR90) | CNS Penetration | Predicted to easily penetrate the CNS. nih.gov | Essential for drugs targeting brain tumors like glioblastoma. |

| Pyridine-derivatives of BPA | Water Solubility | Higher than alkyl and phenolic derivatives. nih.gov | Improves bioavailability and formulation options. |

| Metabolites of HR67 and HR68 | hERG Toxicity | Predicted to be relatively safe (hERG values 5.76 to 4.95). nih.gov | Lowers the risk of cardiac side effects. |

| Various Acetamide (B32628) Derivatives | Lipinski's Rule of Five | Compliant. nih.gov | Indicates good oral bioavailability potential. |

Chemoinformatics and Machine Learning Applications for this compound Library Design

Chemoinformatics and machine learning (ML) have become indispensable tools for designing focused compound libraries and predicting the properties of novel molecules. nih.govmdpi.com These methods use algorithms to learn from large datasets of chemical structures and their associated biological activities, enabling the creation of models that can predict the activity of new, un-synthesized compounds. nih.gov

The process typically involves transforming chemical structures into numerical representations, such as molecular descriptors or fingerprints. mdpi.com These representations capture the key structural features of the molecules, which ML models then use to build relationships between structure and activity (QSAR models). nih.gov For a scaffold like this compound, chemoinformatics approaches can be used to design a virtual library of derivatives by systematically modifying different parts of the molecule. ML models can then be applied to this library to prioritize which compounds to synthesize based on predicted activity, selectivity, and pharmacokinetic properties. This data-driven approach allows for a more efficient exploration of chemical space and increases the probability of discovering lead compounds. nih.govmdpi.com

Virtual Screening and Ligand-Based Design Methodologies for this compound Derivatives

Virtual screening is a cornerstone of modern drug discovery, allowing for the rapid computational assessment of large libraries of compounds to identify those that are most likely to bind to a drug target. This can be done through structure-based methods, like molecular docking, or ligand-based methods, which use the structures of known active compounds to find others with similar properties. nih.gov

In one successful campaign, a combination of structure-based and ligand-based virtual screening was used to identify novel inverse agonists for the retinoic acid receptor-related orphan receptor γ (RORγ), a target for autoimmune diseases. nih.gov This screening led to the identification of an N-phenyl-2-(N-phenylphenylsulfonamido)acetamide hit compound, which was then optimized based on structural insights to yield a derivative with significantly enhanced potency. nih.gov

Similarly, ligand-based design was used to optimize a virtual screening hit, N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide, for anticancer activity. mdpi.com By synthesizing a series of new analogues based on the initial hit, researchers identified a compound with potent inhibitory activity against the MDA-MB-231 breast cancer cell line. mdpi.com These examples highlight how virtual screening and subsequent ligand-based optimization of acetamide-containing scaffolds can serve as a powerful strategy for discovering and refining novel therapeutic agents.

Future Research Directions and Translational Perspectives for 2 Phenoxy N Pyridin 4 Yl Acetamide

Potential for Derivatization Towards Novel Preclinical Candidates with Enhanced Efficacy

The structural framework of 2-phenoxy-N-(pyridin-4-yl)acetamide offers numerous avenues for chemical modification to enhance its efficacy and selectivity. The process of derivatization, a cornerstone of medicinal chemistry, allows for the systematic alteration of a lead compound to optimize its pharmacological properties. nih.gov

One key strategy involves the exploration of structure-activity relationships (SAR). By synthesizing and testing a series of structurally related analogs, researchers can identify which parts of the molecule are crucial for its biological activity. For instance, studies on other phenoxyacetamide derivatives have revealed that modifications to the phenoxy ring can significantly impact potency. nih.govnih.gov Similarly, altering the substituents on the pyridine (B92270) ring or modifying the acetamide (B32628) linker could lead to compounds with improved target engagement and efficacy. nih.govnih.gov

Bioisosteric replacement is another powerful tool in drug design. This involves substituting one atom or group of atoms with another that has similar physical or chemical properties, with the goal of improving the compound's pharmacokinetic or pharmacodynamic profile. nih.govbaranlab.org For example, replacing the pyridine nitrogen with a carbon-hydrogen group or introducing fluorine atoms could alter the molecule's metabolic stability and binding interactions. nih.govnih.gov The strategic application of such replacements can lead to the development of novel preclinical candidates with enhanced therapeutic potential. chemrxiv.org

Table 1: Potential Derivatization Strategies for this compound

| Strategy | Rationale | Potential Outcome |

| Structure-Activity Relationship (SAR) Studies | To identify key structural features for biological activity. | Optimized potency and selectivity. |

| Bioisosteric Replacement | To improve pharmacokinetic and pharmacodynamic properties. | Enhanced metabolic stability and target binding. |

| Modification of Phenoxy Ring | To modulate potency and target interaction. | Increased efficacy. |

| Alteration of Pyridine Ring Substituents | To fine-tune biological activity and selectivity. | Improved target specificity. |

| Modification of Acetamide Linker | To alter flexibility and binding orientation. | Enhanced target engagement. |

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in this compound Research

Genomics can be employed to identify genetic factors that may influence an individual's response to the compound.

Proteomics allows for the large-scale study of proteins, helping to identify the direct molecular targets of this compound and the downstream signaling pathways it modulates. frontiersin.org

Metabolomics , the study of small molecules or metabolites, can reveal changes in metabolic pathways affected by the compound, providing a functional readout of its cellular impact. researchgate.net

By combining these omics datasets, researchers can build comprehensive models of the compound's biological activity, leading to a more rational approach to its development and a deeper understanding of its therapeutic potential. researchgate.netmdpi.com

Development of Innovative In Vitro and In Vivo Models for Comprehensive this compound Studies

The evaluation of any new chemical entity requires robust and predictive preclinical models. For this compound, the development and use of innovative in vitro and in vivo models will be crucial for a comprehensive assessment of its efficacy.

A significant advancement in in vitro modeling is the use of three-dimensional (3D) cell cultures, such as spheroids and organoids. danaher.comnih.govbiocompare.comcellmicrosystems.com These models more accurately mimic the complex microenvironment of human tissues compared to traditional two-dimensional (2D) cell cultures, offering a more physiologically relevant system for screening and mechanistic studies. danaher.combiocompare.comjove.com For example, patient-derived organoids could be used to test the efficacy of this compound in a personalized medicine context. biocompare.com

In terms of in vivo models, the development of specialized animal models that accurately recapitulate human diseases will be essential. This could include genetically engineered models or patient-derived xenograft (PDX) models. Furthermore, advanced imaging techniques can be used to monitor the compound's effects in real-time within a living organism. The data generated from these sophisticated models will be critical for translating promising in vitro findings into potential clinical applications.

Challenges and Opportunities in the Academic Investigation and Development of this compound

The academic investigation and early-stage development of a novel compound like this compound present both challenges and opportunities. A significant hurdle is often securing the necessary funding to support the extensive research required, from initial synthesis and screening to preclinical evaluation. Furthermore, the journey of a drug from the laboratory to the clinic is long and fraught with a high rate of attrition. danaher.com

However, the academic setting also offers unique advantages. Academic researchers have the freedom to explore novel mechanisms of action and pursue high-risk, high-reward projects that may not be prioritized in a commercial setting. Collaborations between academic institutions and industry partners can also provide a powerful synergy, combining the innovative research of academia with the developmental expertise and resources of the pharmaceutical industry. The phenoxyacetamide scaffold itself has been shown to possess a wide range of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties, presenting a broad field of potential therapeutic applications to explore. nih.govresearchgate.net

Exploration of Synergistic Combinatorial Approaches with this compound in Preclinical Settings

To maximize the therapeutic impact of this compound, exploring its use in combination with other therapeutic agents is a promising strategy. Synergistic interactions, where the combined effect of two drugs is greater than the sum of their individual effects, can lead to enhanced efficacy, reduced side effects, and the potential to overcome drug resistance. nih.govmdpi.com

For instance, if this compound is found to be a small molecule inhibitor of a particular pathway, combining it with another inhibitor that targets a complementary pathway could lead to a more profound therapeutic response. nih.govyoutube.com Preclinical studies using relevant cell culture and animal models can be designed to screen for synergistic combinations and to elucidate the molecular mechanisms underlying these interactions. nih.govmdpi.com The identification of effective combination therapies could significantly broaden the clinical utility of this compound.

Q & A

Advanced Mechanistic Question

- Molecular docking : Tools like AutoDock Vina or Schrödinger Suite can model interactions with enzymes (e.g., kinase targets). A study on a triazole-acetamide derivative utilized docking to identify hydrogen bonding with pyridine and acetamide moieties .

- MD simulations : Assess binding stability over time; parameters should be validated against experimental IC data.

- QSAR modeling : Correlate structural features (e.g., phenoxy group electronegativity) with activity to guide analog design .

Which analytical techniques are critical for ensuring purity and structural fidelity of this compound?

Basic Characterization Question

- Chromatography : HPLC with UV detection (λ ~254 nm) to verify purity >95%.

- Spectroscopy :

- NMR : Key peaks include δ ~10.10 ppm (amide NH) and aromatic protons between δ 6.97–7.67 ppm, as seen in a phenoxyacetamide analog .

- HRMS : Confirm molecular ion ([M+H]) with mass accuracy <5 ppm. reported a 0.8 ppm error for a related compound .

- Elemental analysis : Validate C/H/N ratios against theoretical values.

How can researchers troubleshoot low yields in the final condensation step of the synthesis?

Advanced Experimental Optimization Question

- Catalyst screening : Test coupling agents (e.g., HATU, EDCI) to improve amide bond formation.

- Solvent selection : Polar aprotic solvents (DMF, DCM) enhance reactivity. achieved efficient condensation using cyanoacetic acid in acidic conditions.

- Temperature control : Gradual heating (40–60°C) minimizes decomposition. For example, iron powder reduction in was conducted under reflux for 8 hours .

- Stoichiometry : A 1.5:1 molar ratio of DIPEA to substrate improved yields in by neutralizing HCl byproducts .

What strategies mitigate compound degradation during long-term storage?

Basic Stability Question

- Storage conditions : Use amber vials under inert gas (N) at -20°C to prevent oxidation.

- Lyophilization : Convert to a stable powder form, as recommended for hygroscopic acetamides .

- Periodic analysis : Monitor stability via HPLC every 3–6 months.

How can in vitro biological activity assays be designed to evaluate this compound’s pharmacological potential?

Advanced Experimental Design Question

- Target selection : Prioritize enzymes/receptors with structural homology to known acetamide targets (e.g., kinases, GPCRs).

- Dose-response curves : Use 8–10 concentrations in triplicate to calculate EC/IC.

- Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle-only groups.

- Data interpretation : Address outliers using Grubbs’ test and validate with orthogonal assays (e.g., SPR for binding affinity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.